molecular formula C24H18FN3O B2729486 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-34-3

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2729486
CAS No.: 901005-34-3
M. Wt: 383.426
InChI Key: DHCSZNZCPSROFQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (Compound ID: C350-0685) is a pyrazoloquinoline derivative with a molecular formula of C23H15ClFN3O and a molecular weight of 403.84 g/mol. Its structure features a fluorine atom at position 8, a 3-methoxyphenyl group at position 3, and a 4-methylphenyl substituent at position 1 of the pyrazolo[4,3-c]quinoline core. This compound exhibits high lipophilicity (logP ~6.16 inferred from analogs) and a polar surface area of 22.71 Ų, suggesting moderate membrane permeability . Its synthetic pathway likely involves halogenated quinoline precursors and nucleophilic substitution reactions, as seen in related pyrazoloquinoline syntheses .

Properties

IUPAC Name

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-6-9-18(10-7-15)28-24-20-13-17(25)8-11-22(20)26-14-21(24)23(27-28)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSZNZCPSROFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a substituted aniline derivative, followed by a series of reactions including nitration, reduction, and cyclization to form the pyrazoloquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Key Features
Target Compound (C350-0685) 8-F, 3-(3-MeOPh), 1-(4-MePh) 403.84 ~6.16* High lipophilicity; methoxy enhances electron density at position 3
8-Ethoxy-3-(4-FPh)-1H-pyrazolo[4,3-c]quinoline () 8-EtO, 3-(4-FPh) 307.33 N/A Ethoxy group increases steric bulk; lower molecular weight
3-(4-EtPh)-8-F-1-Ph-1H-pyrazolo[4,3-c]quinoline () 8-F, 3-(4-EtPh), 1-Ph 367.42 6.16 Ethylphenyl enhances lipophilicity; achiral
8-Et-1-(4-FPh)-3-(4-MePh)-1H-pyrazolo[4,3-c]quinoline () 8-Et, 1-(4-FPh), 3-(4-MePh) 381.45 6.58 Ethyl and fluorophenyl groups increase hydrophobicity
2i (3-Amino-4-(4-HOPhNH)-1H-pyrazolo[4,3-c]quinoline) () 3-NH2, 4-(4-HOPhNH) ~315.34† N/A Hydroxyphenylamino group critical for NO inhibition (IC50 ~submicromolar)

*Inferred from analogs. †Calculated based on molecular formula.

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines with amino and hydroxyphenyl substituents (e.g., compound 2i) exhibit potent anti-inflammatory effects by inhibiting LPS-induced NO production (IC50 ~submicromolar) and suppressing iNOS/COX-2 expression .

Kinase and Enzyme Modulation

Derivatives like ELND006/007 () incorporate sulfonyl and cyclopropyl groups to inhibit gamma-secretase, highlighting the impact of electronegative substituents on enzyme targeting. In contrast, the target compound’s methoxy and methyl groups may favor interactions with hydrophobic binding pockets .

Structural Determinants of Activity

  • Position 3: Methoxy (target) vs. amino (2i): Electron-donating groups at position 3 improve solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., ethylphenyl in ) .
  • Position 8 : Fluorine (target) vs. ethoxy (): Fluorine’s electronegativity and small size optimize steric and electronic interactions, whereas ethoxy increases steric hindrance .

Physicochemical and ADME Considerations

  • Polar Surface Area (PSA) : A PSA of 22.71 Ų aligns with moderate blood-brain barrier permeability, comparable to analogs like C350-0236 () .
  • Metabolic Stability : Ethyl and methoxy groups (e.g., ) may slow oxidative metabolism compared to hydroxylated derivatives like 2i .

Biological Activity

8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline class, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C25H19F2N3OC_{25}H_{19}F_2N_3O with a molecular weight of approximately 415.4 g/mol. Its structure includes a fluorine atom and methoxy and methyl substituents on the phenyl rings, which influence its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that these compounds effectively reduced NO levels, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

CompoundIC50 (µM)Mechanism of Action
This compoundNot specifiedInhibition of iNOS and COX-2
Control (1400 W)Not specifiediNOS inhibitor

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax proteins .

Cell LineIC50 (µM)Mechanism
A5495.33G2/M phase arrest
MCF-73.67Apoptosis induction
HCT-1162.28Pro-apoptotic signaling

3. Antimicrobial Activity

Compounds in the pyrazoloquinoline series have shown promising antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth effectively, although specific data on this compound is limited in the current literature.

Case Studies

Several case studies highlight the biological effects of related pyrazoloquinoline derivatives:

  • Study on Anti-inflammatory Effects : A derivative was tested for NO production inhibition in RAW 264.7 cells, showing significant activity comparable to established anti-inflammatory drugs.
  • Anticancer Evaluation : A series of pyrazoloquinolines were assessed for their cytotoxicity across multiple cancer cell lines, revealing a structure-activity relationship that guided further optimization.

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